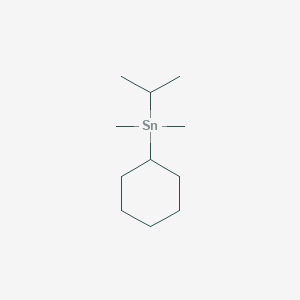

Cyclohexyl-dimethyl-propan-2-ylstannane

Description

The evidence highlights several aminoethyl chlorides, which share a common backbone of a chloroethylamine structure but differ in substituents on the nitrogen atom. Examples include:

- 2-(Diisopropylamino)ethyl chloride (CAS RN: 96-79-7): Features bulky isopropyl groups .

- 2-(Dimethylamino)ethyl chloride (CAS RN: 107-99-3): Smaller methyl substituents .

- 2-(Diethylamino)ethyl chloride (CAS RN: Not explicitly listed): Ethyl substituents .

These compounds are precursors in synthesizing phosphonothiolates (e.g., Isopropyl S-2-dimethylaminoethyl methylphosphonothiolate), which have applications in chemical warfare agents or pharmaceuticals .

Properties

CAS No. |

19814-13-2 |

|---|---|

Molecular Formula |

C11H24Sn |

Molecular Weight |

275.02 g/mol |

IUPAC Name |

cyclohexyl-dimethyl-propan-2-ylstannane |

InChI |

InChI=1S/C6H11.C3H7.2CH3.Sn/c1-2-4-6-5-3-1;1-3-2;;;/h1H,2-6H2;3H,1-2H3;2*1H3; |

InChI Key |

DCZIPPPFHINPGF-UHFFFAOYSA-N |

SMILES |

CC(C)[Sn](C)(C)C1CCCCC1 |

Canonical SMILES |

CC(C)[Sn](C)(C)C1CCCCC1 |

Synonyms |

Cyclohexylisopropyldimethylstannane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Steric Effects: Bulky isopropyl groups in 2-(Diisopropylamino)ethyl chloride reduce nucleophilic reactivity compared to smaller dimethyl or diethyl substituents .

- Boiling Points/Solubility : Larger substituents (e.g., diisopropyl) lower solubility in polar solvents due to increased hydrophobicity.

- Applications: Dimethyl derivatives are more reactive in alkylation reactions, making them intermediates in drug synthesis , while diisopropyl variants are used in specialized organophosphorus compounds .

Implications for Organotin Compounds

While the evidence lacks data on Cyclohexyl-dimethyl-propan-2-ylstannane , extrapolations can be made:

- Tin vs. Nitrogen: Organotin compounds (stannanes) exhibit distinct reactivity, such as greater thermal stability and utility in cross-coupling reactions, compared to nitrogen analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.